molecular formula C11H10ClNO2 B2375824 2-Chloro-6,8-dimethoxyquinoline CAS No. 1339143-31-5

2-Chloro-6,8-dimethoxyquinoline

Cat. No. B2375824
M. Wt: 223.66
InChI Key: FYARNBOTJWGQLI-UHFFFAOYSA-N
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Description

“2-Chloro-6,8-dimethoxyquinoline” is a chemical compound with the CAS Number: 1339143-31-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-chloro-6,8-dimethoxyquinoline .


Molecular Structure Analysis

The InChI code for “2-Chloro-6,8-dimethoxyquinoline” is 1S/C11H10ClNO2/c1-14-8-5-7-3-4-10 (12)13-11 (7)9 (6-8)15-2/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-6,8-dimethoxyquinoline” are not available, quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6,8-dimethoxyquinoline” include a molecular weight of 223.65 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

  • Medicinal Chemistry
    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
    • Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

properties

IUPAC Name

2-chloro-6,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARNBOTJWGQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,8-dimethoxyquinoline

CAS RN

1339143-31-5
Record name 2-chloro-6,8-dimethoxyquinoline
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